2-(2-Methylquinolin-7-yl)ethanol is a chemical compound with significant interest in organic synthesis and medicinal chemistry. It is classified under the category of quinoline derivatives, which are known for their diverse biological activities. The compound exhibits potential applications in pharmaceuticals, particularly due to its structural features that allow for interaction with various biological targets.
This compound can be derived from the quinoline family, specifically through the modification of 2-methylquinoline. Quinoline derivatives are classified as heterocyclic aromatic compounds, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The specific classification of 2-(2-Methylquinolin-7-yl)ethanol falls under the broader category of alkaloids, which are naturally occurring compounds that often have significant pharmacological effects.
The synthesis of 2-(2-Methylquinolin-7-yl)ethanol typically involves several methods:
Each method requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular formula of 2-(2-Methylquinolin-7-yl)ethanol is , with a molecular weight of approximately 173.21 g/mol. The structural representation includes:
The InChI key for this compound is InChI=1S/C11H11N/c1-8-4-3-5-10(12-8)6-9(2)7-11/h3-5,9H,6H2,1-2H3, which provides a standardized way to describe its structure.
2-(2-Methylquinolin-7-yl)ethanol can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physical properties.
The mechanism of action for 2-(2-Methylquinolin-7-yl)ethanol primarily involves its interaction with various biological targets:
Understanding these mechanisms is crucial for developing new therapeutic agents based on this structure.
The physical properties of 2-(2-Methylquinolin-7-yl)ethanol include:
Chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C11H11N |
| Molecular Weight | 173.21 g/mol |
| Melting Point | Not well documented |
| Boiling Point | Not well documented |
| Solubility | Soluble in ethanol |
The applications of 2-(2-Methylquinolin-7-yl)ethanol span various fields:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9